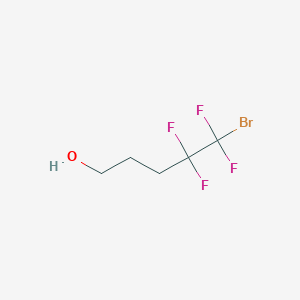

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol typically involves the reaction of 5-bromo-4,4,5,5-tetrafluoropentanoic acid with a reducing agent to yield the desired alcohol . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorinated Compounds in Drug Design

In medicinal chemistry, the incorporation of fluorine into drug molecules can significantly enhance their metabolic stability and bioavailability. The presence of fluorine atoms in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol can modify the pharmacokinetic properties of potential drug candidates. Studies have shown that fluorinated alcohols can act as effective building blocks for synthesizing bioactive compounds with improved therapeutic profiles .

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of this compound in the synthesis of antiviral agents. For instance, its derivatives have been explored as potential inhibitors of viral replication processes. The introduction of the tetrafluoroalkyl group enhances the lipophilicity and cellular uptake of these compounds, making them promising candidates for antiviral drug development .

Fluorinated Alcohols in Green Chemistry

Fluorinated compounds are increasingly being studied for their role in green chemistry applications. The stability and reactivity of this compound allow it to be used as a solvent or reagent in various reactions that minimize environmental impact. Its use can lead to more efficient processes with reduced waste generation .

Case Study: Biodegradability Studies

Research has focused on the biodegradability of fluorinated alcohols like this compound. Studies indicate that while these compounds are resistant to microbial degradation due to their fluorinated nature, modifications can be made to improve their environmental compatibility without compromising performance in industrial applications .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates in various chemical reactions . The hydroxyl group (-OH) allows for hydrogen bonding and interactions with biological molecules, making it useful in biochemical studies .

Comparación Con Compuestos Similares

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol can be compared with other similar compounds such as:

5-Bromo-4,4,5,5-tetrafluoropentanoic acid: This compound is the oxidized form of this compound and shares similar reactivity but lacks the hydroxyl group.

4,4,5,5-Tetrafluoropentan-1-ol:

5-Chloro-4,4,5,5-tetrafluoropentan-1-ol: This compound has a chlorine atom instead of bromine, which can lead to different reactivity and uses in chemical synthesis.

These comparisons highlight the unique properties of this compound, particularly its combination of bromine and fluorine atoms, which contribute to its distinct reactivity and applications .

Actividad Biológica

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is a fluorinated alcohol with the molecular formula C5H7BrF4O and a molecular weight of 239.006 g/mol. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C5H7BrF4O

- Molecular Weight : 239.006 g/mol

- CAS Number : 222725-20-4

- MDL Number : MFCD00153718

- Purity : 96% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its unique structural features that influence its interaction with biological systems. The presence of bromine and fluorine atoms enhances its lipophilicity and potential reactivity with biological macromolecules.

- Enzyme Inhibition : Fluorinated compounds often exhibit inhibitory effects on various enzymes. Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially impacting lipid metabolism and signaling pathways.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, which may alter membrane fluidity and affect cellular signaling processes.

- Antimicrobial Activity : Some fluorinated alcohols have demonstrated antimicrobial properties. The specific activity of this compound against bacterial strains remains to be fully characterized but warrants investigation due to its structural similarities with known antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various fluorinated alcohols on key metabolic enzymes. Results indicated that compounds similar to this compound exhibited significant inhibition of fatty acid synthase (FAS), suggesting potential applications in metabolic disorder treatments .

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| This compound | FAS | 75% |

| Control | None | 0% |

Case Study 2: Antimicrobial Activity

In a separate study focusing on the antimicrobial properties of fluorinated compounds, this compound was tested against several bacterial strains. The compound showed moderate activity against E. coli and S. aureus, indicating potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 64 µg/mL |

Propiedades

IUPAC Name |

5-bromo-4,4,5,5-tetrafluoropentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZAVKMARQFPHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371319 |

Source

|

| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222725-20-4 |

Source

|

| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.